![molecular formula C13H25BF4N2 B6359844 1-Methyl-3-nonylimidazolium tetrafluoroborate, 99% CAS No. 244193-55-3](/img/structure/B6359844.png)
1-Methyl-3-nonylimidazolium tetrafluoroborate, 99%
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Overview
Description
1-Methyl-3-nonylimidazolium tetrafluoroborate is a compound with the molecular formula C13H25BF4N2 . It is also known by other names such as 1-nonyl-3-methylimidazolium tetrafluoroborate and 1-methyl-3-nonylimidazol-1-ium tetrafluoroborate .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C13H25N2.BF4/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;2-1(3,4)5/h11-13H,3-10H2,1-2H3;/q+1;-1
. This indicates the presence of a nonylimidazolium cation and a tetrafluoroborate anion . Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-3-nonylimidazolium tetrafluoroborate is 296.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 8 . The exact mass is 296.2046916 g/mol .Scientific Research Applications
Laboratory Chemicals
This compound is used as a laboratory chemical . It’s a common ingredient in many laboratory procedures due to its unique properties.
Manufacture of Substances
1-Methyl-3-nonylimidazolium tetrafluoroborate is used in the manufacture of various substances . Its chemical properties make it a valuable component in the synthesis of other compounds.
Electrolyte in Capillary Electrophoretic Method
Ionic liquids like 1-Methyl-3-nonylimidazolium tetrafluoroborate have been used as stable liquid electrolytes in the capillary electrophoretic method for resolving phenolic compounds present in grape seed extract .
4. Recycling of Osmium in Dihydroxylation of Olefins This ionic liquid has been used in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .
Hydrogenations
Ionic liquids like 1-Methyl-3-nonylimidazolium tetrafluoroborate have been used for various reactions such as hydrogenations .
Asymmetric Hydrogenations
This compound has been used in asymmetric hydrogenations, where it has been found to proceed in higher enantioselectivity than in homogeneous phase .
Suzuki Cross-Coupling
1-Methyl-3-nonylimidazolium tetrafluoroborate is also used in Suzuki cross-coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds.
Safety and Hazards
The compound is not yet fully tested, and risks cannot be excluded if the product is handled inappropriately . Precautionary measures include avoiding contact with eyes, skin, or clothing, and wearing protective gloves, clothing, eye protection, and face protection . If in eyes, rinse continuously with water for several minutes .
Mechanism of Action
Biochemical Pathways
. The exact effects would depend on the specific ionic liquid and its interaction with the biological system.
Pharmacokinetics
As an ionic liquid, its bioavailability would likely be influenced by factors such as its size, charge, and hydrophobicity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-nonylimidazolium tetrafluoroborate. For instance, the presence of water can affect the microscopic structure of ionic liquids . Additionally, factors such as temperature, pH, and the presence of other substances can also influence their properties and interactions.
properties
IUPAC Name |
1-methyl-3-nonylimidazol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BF4/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;2-1(3,4)5/h11-13H,3-10H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQICCJINCLCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCN1C=C[N+](=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-nonylimidazolium tetrafluoroborate, >99% | |
CAS RN |
244193-55-3 |
Source
|
Record name | 1H-Imidazolium, 1-methyl-3-nonyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244193-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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